molecular formula C13H9Cl2NOS B4677508 3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one

3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one

Cat. No. B4677508
M. Wt: 298.2 g/mol
InChI Key: QIFUHKUXDPQLTF-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one, also known as DCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to have several biochemical and physiological effects, including the induction of oxidative stress, the modulation of gene expression, and the inhibition of angiogenesis. These effects may contribute to the antitumor activity of 3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one and its other potential applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one is its high potency and selectivity against cancer cells, which makes it a promising candidate for the development of novel anticancer drugs. However, 3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one also has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity to normal cells at high concentrations.

Future Directions

There are several future directions for research on 3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific fields, and the optimization of its pharmacological properties for clinical use. Additionally, the elucidation of the exact mechanism of action of 3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one and its potential interactions with other cellular targets may provide insights into its biological activity and facilitate the development of more effective therapies.

Scientific Research Applications

3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. In materials science, 3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been used as a precursor for the synthesis of novel organic-inorganic hybrid materials with unique optical and electronic properties. In agriculture, 3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one has been used as a herbicide to control weeds in various crops.

properties

IUPAC Name

(E)-3-(3,4-dichloroanilino)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NOS/c14-10-4-3-9(8-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-8,16H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFUHKUXDPQLTF-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C=CNC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dichloroanilino)-1-thiophen-2-ylprop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.